molecular formula C20H25N3O2 B10978300 N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10978300
M. Wt: 339.4 g/mol
InChI Key: GKRXRCVUZWOWIO-UHFFFAOYSA-N
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Description

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted at the 4-position with a cyclobutylcarbonyl group and linked to a 1-methylindole-3-carboxamide moiety. Its structure combines features of both indole alkaloids and piperidine derivatives, which are common scaffolds in medicinal chemistry.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-22-13-17(16-7-2-3-8-18(16)22)19(24)21-15-9-11-23(12-10-15)20(25)14-5-4-6-14/h2-3,7-8,13-15H,4-6,9-12H2,1H3,(H,21,24)

InChI Key

GKRXRCVUZWOWIO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. This step often requires the use of a strong base and a cyclizing agent under controlled temperature conditions.

    Attachment of the Cyclobutylcarbonyl Group: The cyclobutylcarbonyl group can be introduced via an acylation reaction. This step typically involves the use of cyclobutanecarbonyl chloride and a base such as triethylamine to facilitate the reaction.

    Indole Synthesis and Coupling: The indole moiety can be synthesized through a Fischer indole synthesis or other suitable methods. The final coupling of the indole with the piperidine intermediate is achieved through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the indole moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group or the indole ring, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Study on Human Cancer Cell Lines (2023) : The compound was evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Antimicrobial Activity Evaluation (2024) : Research demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects:

  • Inflammation Model Study (2025) : In experiments using lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to control groups .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

These findings underline the compound's versatility and potential as a therapeutic agent across multiple disease models.

Mechanism of Action

The mechanism of action of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets could include:

    Receptors: Binding to and modulating the activity of certain receptors, such as G-protein coupled receptors (GPCRs).

    Enzymes: Inhibiting or activating enzymes involved in key biological pathways.

    Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-methylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide ()

This compound shares the indole-3-carboxamide and piperidine motifs but differs in substituents:

  • Piperidine substitution : A 1-methylethyl group instead of cyclobutylcarbonyl.
  • Indole substitution: 2-methyl and additional 4-methoxy-6-methylpyridinone appendages.
  • Synthesis : Prepared via reductive amination using formaldehyde and sodium triacetoxyborohydride (66% yield) .
  • Molecular Weight : 451 g/mol (LC-MS data) vs. ~420 g/mol (estimated for the target compound).

Key Differences :

  • The pyridinone moiety in the analogue may enhance hydrogen-bonding interactions compared to the target compound’s simpler indole system.

Fentanyl Analogues ()

Several piperidine-based opioids listed in provide a contrasting comparison:

Compound Name Piperidine Substitution Aromatic Group Functional Group
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-... Cyclobutylcarbonyl 1-methylindole-3-carboxamide Carboxamide
Fentanyl carbamate (Compound 3) 2-phenylethyl Phenyl Carbamate
Ortho-fluoroacryl fentanyl (Compound 4) 2-phenylethyl 2-fluorophenyl Acrylamide
Para-fluoro furanyl fentanyl (Compound 6) 2-phenylethyl 4-fluorophenyl Furancarboxamide

Structural and Functional Insights :

  • Substituent Effects : The target compound’s cyclobutylcarbonyl group introduces a strained, lipophilic moiety distinct from the phenylethyl groups in fentanyl analogues, which are critical for µ-opioid receptor binding.
  • Pharmacological Implications : While fentanyl derivatives prioritize aromatic interactions (e.g., para-fluoro substitutions for enhanced receptor affinity), the target compound’s indole-carboxamide may favor alternative targets (e.g., serotonin or sigma receptors) .

Physicochemical Properties

Property Target Compound Compound Fentanyl Carbamate (Compound 3)
Molecular Weight ~420 g/mol 451 g/mol ~378 g/mol
Key Substituents Cyclobutylcarbonyl 1-Methylethyl Phenyl carbamate
LogP (Estimated) ~3.5 (high lipophilicity) ~2.8 ~2.2

Notable Trends:

  • The cyclobutylcarbonyl group increases LogP compared to fentanyl derivatives, suggesting enhanced blood-brain barrier penetration.
  • The carboxamide linkage in the target compound may improve metabolic stability over ester or carbamate groups in analogues .

Biological Activity

N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes an indole moiety and a piperidine ring. The cyclobutylcarbonyl group enhances its binding affinity to various receptors.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its interaction with specific receptors, particularly in the context of neuropharmacology and potential therapeutic applications.

Research indicates that this compound acts as a selective modulator of certain neurotransmitter receptors. Its interaction with the m1 muscarinic acetylcholine receptor is notable, suggesting potential applications in treating cognitive disorders .

Data Tables

Biological Activity IC50 Value Target Receptor Source
m1 Receptor Antagonism5.2 nMm1 Muscarinic
CCR2 Binding130 nMCCR2
CYP InhibitionVariousCYP Enzymes

Study 1: Neuropharmacological Effects

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant binding affinity for the m1 receptor, indicating its potential use in enhancing cognitive function. The study reported an IC50 value of 5.2 nM, suggesting strong activity against this target .

Study 2: Chemokine Receptor Interaction

Another investigation focused on the interaction of this compound with chemokine receptors, particularly CCR2. The findings revealed that it exhibited selective antagonist activity with an IC50 of 130 nM, highlighting its potential role in modulating inflammatory responses .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that this compound is likely to penetrate the blood-brain barrier effectively due to its lipophilicity (Log P values ranging from 2.93 to 3.55) . However, further studies are required to evaluate its toxicity and long-term effects comprehensively.

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